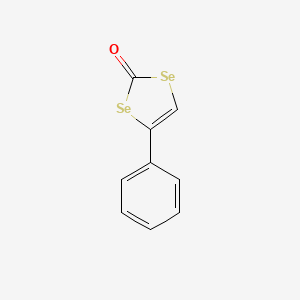
4-Phenyl-2H-1,3-diselenol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-1,3-diselenol-2-one is an organoselenium compound characterized by the presence of a phenyl group attached to a diselenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-diselenol-2-one typically involves the reaction of phenylselenol with carbon diselenide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diselenol ring. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-1,3-diselenol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the diselenol ring to a selenol group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Diselenides and selenoxides.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-2H-1,3-diselenol-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-1,3-diselenol-2-one involves its interaction with biological molecules through the formation of selenoenzymes. These enzymes play a crucial role in redox reactions and help in maintaining cellular homeostasis. The compound’s ability to modulate oxidative stress pathways makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-dioxolan-2-one: Similar in structure but contains oxygen instead of selenium.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Contains a benzodiazepine ring with a phenyl group.
Uniqueness
4-Phenyl-2H-1,3-diselenol-2-one is unique due to the presence of selenium atoms in its structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
80623-56-9 |
|---|---|
Molecular Formula |
C9H6OSe2 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
4-phenyl-1,3-diselenol-2-one |
InChI |
InChI=1S/C9H6OSe2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FOJABTQXEQUSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=O)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















